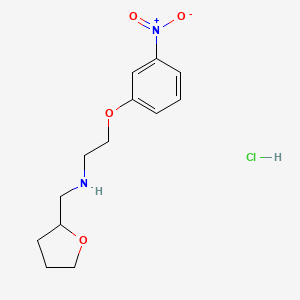
2-(3-nitrophenoxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride
Descripción general
Descripción
2-(3-nitrophenoxy)ethylamine hydrochloride is a complex organic compound that features a nitrophenoxy group, an ethyl linker, and a tetrahydrofuran-2-ylmethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenoxy)ethylamine hydrochloride typically involves multiple steps:
Formation of the nitrophenoxy group: This can be achieved by nitration of phenol using nitric acid under controlled conditions.
Attachment of the ethyl linker: The nitrophenoxy group is then reacted with ethylene oxide to form the 2-(3-nitrophenoxy)ethyl intermediate.
Formation of the tetrahydrofuran-2-ylmethylamine moiety: This involves the reaction of tetrahydrofuran with formaldehyde and ammonia to form the amine.
Final coupling: The 2-(3-nitrophenoxy)ethyl intermediate is then coupled with the tetrahydrofuran-2-ylmethylamine under suitable conditions to form the final product, which is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrophenoxy group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl linker can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or other nucleophiles under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(3-nitrophenoxy)ethylamine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, this compound can be used to study the effects of nitrophenoxy and tetrahydrofuran moieties on biological systems. It may serve as a model compound for drug development.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The nitrophenoxy group is known for its biological activity, which can be harnessed in drug design.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of 2-(3-nitrophenoxy)ethylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitrophenoxy group can participate in electron transfer reactions, while the tetrahydrofuran moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-nitrophenoxy)ethylamine hydrochloride: Similar structure but with the nitro group in the para position.
2-(3-nitrophenoxy)ethylamine sulfate: Similar structure but with a different counterion.
Uniqueness
The unique combination of the nitrophenoxy group and the tetrahydrofuran-2-ylmethylamine moiety in 2-(3-nitrophenoxy)ethylamine hydrochloride provides distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
2-(3-nitrophenoxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4.ClH/c16-15(17)11-3-1-4-12(9-11)19-8-6-14-10-13-5-2-7-18-13;/h1,3-4,9,13-14H,2,5-8,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOSBSRGYYIXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCCOC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


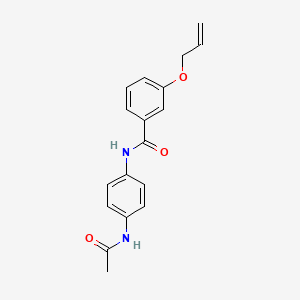
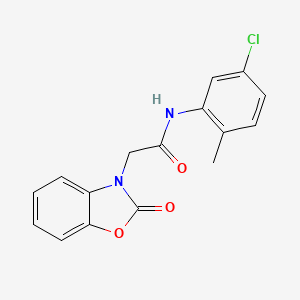
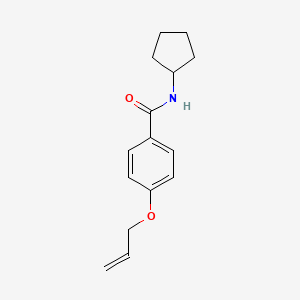
![[3-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methylcarbamoyl]phenyl] acetate](/img/structure/B4402547.png)
![[2-[2-(Cyclohexen-1-yl)ethylcarbamoyl]phenyl] acetate](/img/structure/B4402550.png)
![5-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4402557.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4402565.png)

![N-dibenzo[b,d]furan-3-yl-2,6-difluorobenzamide](/img/structure/B4402588.png)
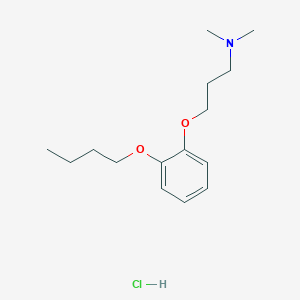
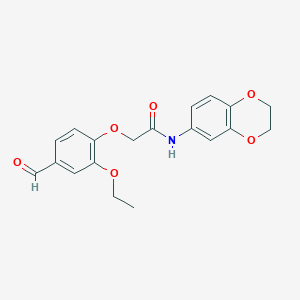
![7-[(2,5-dimethylphenyl)(2-pyrimidinylamino)methyl]-8-quinolinol](/img/structure/B4402615.png)

![1-[4-(2,6-Dimethyl-4-prop-2-enylphenoxy)butyl]-4-methylpiperazine;hydrochloride](/img/structure/B4402627.png)
